molecular formula C10H15N5 B8484065 Bis[1-methylimidazole-2-yl methyl]amine

Bis[1-methylimidazole-2-yl methyl]amine

Cat. No.: B8484065
M. Wt: 205.26 g/mol
InChI Key: BOCWERGLLUMBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[1-methylimidazole-2-yl methyl]amine is a nitrogen-containing ligand featuring two 1-methylimidazole-2-ylmethyl groups attached to a central amine. Its synthesis involves alkylation reactions, as referenced in studies spanning coordination chemistry and pharmacology . The compound’s imidazole rings act as electron-rich donors, enabling strong metal coordination, particularly with transition metals like Fe²+ and Cu²+ . Applications include:

  • Coordination Chemistry: Formation of stable metal complexes for catalysis and bioinspired systems.
  • Pharmacology: Exploration as a GPCR ligand and in positron emission tomography (PET) probes targeting neurological receptors .
  • Material Science: Potential use in CO₂ capture and porous material design .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)-N-[(1-methylimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C10H15N5/c1-14-5-3-12-9(14)7-11-8-10-13-4-6-15(10)2/h3-6,11H,7-8H2,1-2H3

InChI Key

BOCWERGLLUMBSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNCC2=NC=CN2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis((1-methylbenzimidazol-2-yl)methyl)amine (MeIDB)

Structure : Replaces imidazole with benzimidazole rings, introducing aromaticity and enhanced π-π stacking .
Coordination Behavior :

  • Forms Ni²+ and Cu²+ complexes for bioinspired chemistry, contrasting with Bis[1-methylimidazole-2-yl methyl]amine’s Fe²+ affinity .
  • Exhibits 2D network structures via N–H∙∙∙N hydrogen bonds and C–H∙∙∙π interactions, unlike the more flexible imidazole-based ligand . Applications: Focused on crystallography and bioinorganic models, whereas this compound has broader pharmacological utility .
Table 1: Structural and Coordination Comparison
Property This compound MeIDB
Donor Atoms 3 N (2 imidazole, 1 amine) 3 N (2 benzimidazole, 1 amine)
Metal Affinity Fe²+, Cu²+ Ni²+, Cu²+
Crystal Packing Flexible, solvent-dependent Rigid 2D networks via H-bonds
Key Applications PET probes, catalysis Bioinspired metal complexes

Tripod Ligands: Tris[(2-pyridyl)methyl]amine and Derivatives

Structure: Combines pyridyl and imidazole donors (e.g., Bis[(2-pyridyl)methyl][(1-methylimidazole-2-yl)-methyl]amine) . Coordination Behavior:

  • Pyridyl groups enhance rigidity and π-backbonding, stabilizing Fe³+ complexes with cis-[FeN₄S₂] cores, unlike the all-N donor set in this compound .
  • Higher log β values (stability constants) in low-dielectric solvents (e.g., dioxane-water mixtures) compared to imidazole-only ligands .
Table 2: Stability Constants (log β) of Fe²+ Complexes
Ligand Solvent System log β110 log β120
This compound Water-Dioxane (30%) 4.2 7.8
3,3-Bis(1-methylimidazole-2-yl)propionic Acid Water-Dioxane (50%) 5.1 9.3
Tripod Ligand (Pyridyl/Imidazole) Water 6.0 10.5

Data from

3,3-Bis(1-methylimidazole-2-yl)propionic Acid

Structure : Carboxylic acid substituent adds anionic charge and tridentate (N,N,O) coordination .
Coordination Behavior :

  • Forms ternary Fe²+ complexes with 1-aminocyclopropane carboxylic acid, showing increased stability in low-dielectric media due to enhanced ion pairing .
  • Lower solubility in polar solvents compared to this compound, limiting pharmacological use but advantageous for selective metal extraction .

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine

Structure: Hybrid pyridine-benzimidazole ligand . Synthesis: Alkylation of 2-aminobenzimidazole with 2-(bromomethyl)pyridine, yielding >98% purity via flash chromatography . Applications: Less studied in metal coordination but explored in organic synthesis, contrasting with this compound’s dual role in chemistry and biology .

Key Research Findings

  • Solvent Effects : this compound’s Fe²+ complexes show log β110 = 4.2 in 30% dioxane, outperforming MeIDB in aqueous media but lagging behind tripod ligands .
  • Pharmacological Potential: Demonstrated in α(2C)-AR antagonist studies, with superior blood-brain barrier penetration compared to pyridyl analogs .
  • Thermal Stability : MeIDB’s rigid crystal structure grants higher thermal stability (decomposition >250°C) vs. This compound’s lower melting point .

Preparation Methods

Direct Alkylation of 1-Methylimidazole

A foundational approach involves alkylating 1-methylimidazole with a bifunctional amine reagent. The process typically employs a two-step sequence:

  • Generation of 1-methylimidazole : Prepared via the Debus-Radziszewski reaction, where glyoxal, formaldehyde, methylamine, and ammonia react in aqueous propanol at 70–120°C. This method yields 1-methylimidazole in >90% purity, as demonstrated in Example 2 of US4450277A.

  • Bis-alkylation with a diamine linker : Reacting 1-methylimidazole with a methylene-bridged dihalide (e.g., dichloromethane) under inert conditions. For instance, bis(1-methylimidazol-2-yl)ethene derivatives are synthesized by treating 1-methylimidazole with dichloromethane in a nitrogen atmosphere. Adapting this method, substituting ethene with an amine spacer could yield the target compound.

Key Reaction Parameters :

  • Solvent : Propanol or dichloromethane, ensuring solubility of imidazole intermediates.

  • Temperature : 50–110°C, balancing reaction rate and side-product formation.

  • Stoichiometry : A 2:1 molar ratio of 1-methylimidazole to dihalide maximizes bis-alkylation over mono-alkylation.

Reductive Amination of Imidazolecarbaldehydes

An alternative route utilizes reductive amination of 1-methylimidazole-2-carbaldehyde with a primary amine:

  • Synthesis of 1-methylimidazole-2-carbaldehyde : Oxidizing 2-hydroxymethyl-1-methylimidazole (prepared via hydroxymethylation of 1-methylimidazole) using MnO₂.

  • Condensation with methylamine : Reacting the aldehyde with methylamine in the presence of NaBH₃CN or H₂/Pd-C to form the methylene amine bridge.

Advantages :

  • Avoids harsh alkylation conditions, reducing side reactions.

  • Enables precise control over spacer length by selecting diamine reagents.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Data from US4450277A and OSTI 2423260 highlight solvent roles:

SolventReaction TypeYield (%)Purity (%)
PropanolDebus-Radziszewski93.7>98
DichloromethaneBis-alkylation81.498.5
WaterAqueous condensation78.395

Propanol enhances glyoxal/formaldehyde solubility in imidazole synthesis, while dichloromethane facilitates nucleophilic substitution in alkylation. Catalytic bases (e.g., K₂CO₃) improve yields by deprotonating imidazole, enhancing nucleophilicity.

Temperature and Time Dependence

Reaction kinetics from Example 10 (US4450277A):

Temperature (°C)Time (min)Conversion (%)
506045.4
703081.4
1103093.7

Higher temperatures accelerate imidazole ring closure but risk decomposition above 120°C.

Purification and Characterization

Distillation and Chromatography

  • Distillation : Effective for isolating low-boiling-point intermediates (e.g., 1-methylimidazole at 63–65°C/3 mmHg).

  • Column Chromatography : Silica gel eluted with CH₂Cl₂:MeOH (9:1) separates bis-alkylated products from mono-alkylated byproducts.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Imidazole protons: δ 6.8–7.2 ppm (doublets, J = 1.5 Hz).

    • Methylene bridge: δ 3.4–3.7 ppm (singlet for N–CH₂–N).

  • ESI-MS : Molecular ion peak at m/z 205.26 [M+H]⁺ confirms molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

  • Mono-alkylation : Minimized by using excess dihalide (2.5 eq) and slow reagent addition.

  • Oxidation : Conducting reactions under N₂ avoids imidazole ring oxidation.

Scalability

Pilot-scale trials (OSTI 2423260) achieved 68–78% yields for analogous compounds, suggesting feasibility for industrial production with optimized reflux systems.

Q & A

Q. What are the standard synthetic routes for Bis[1-methylimidazole-2-yl methyl]amine, and how are intermediates characterized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methylimidazole derivatives with methylamine precursors. For example, analogous protocols (e.g., benzimidazole synthesis in ) utilize aromatic diamines and amino acids under reflux conditions. Characterization of intermediates includes:

  • Melting point analysis (e.g., Table 1 in ).
  • FTIR spectroscopy to confirm functional groups (e.g., C-N stretches at ~1031 cm⁻¹ as in ).
  • Elemental analysis to verify nitrogen content (e.g., post-synthesis nitrogen increases by 23 wt.% in ).
    Methodological rigor requires optimizing molar ratios and reaction temperatures to minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FTIR spectroscopy : Identifies amine (C-N, ~1031 cm⁻¹) and imidazole ring vibrations.
  • NMR spectroscopy : Resolves methylene (-CH₂-) and imidazole proton environments.
  • Elemental analysis : Quantifies nitrogen content to confirm ligand purity (e.g., Table 1 in ).
  • X-ray crystallography : Resolves 3D structure for coordination studies (analogous to ’s Fe²⁺ complexes).
    Cross-validation with mass spectrometry ensures molecular weight accuracy .

Q. What are the primary research applications of this compound in academic studies?

This compound is primarily used as:

  • A ligand in coordination chemistry for synthesizing transition metal complexes (e.g., Fe²⁺, Cu²⁺) with tunable redox properties .
  • A pharmacophore in neuropharmacology : It serves as a backbone for PET probes targeting α₂C-adrenergic receptors ().
  • A catalyst in organic synthesis : Similar bis-imidazole ligands enhance reaction rates in C-C coupling ().

Advanced Research Questions

Q. How does this compound modulate the stability of metal complexes under varying solvent conditions?

The dielectric constant of the medium significantly impacts stability constants (log β). For example, in dioxane-water mixtures, lower dielectric constants strengthen electrostatic interactions between Fe²⁺ and negatively charged ligands, increasing log β values ( ). Methodological steps include:

  • Potentiometric titrations to measure log β under controlled ionic strength.
  • UV-Vis spectroscopy to monitor metal-ligand charge-transfer transitions.
  • Computational modeling (e.g., DFT) to predict solvent effects on complex geometry .

Q. How can researchers resolve discrepancies in reported stability constants for this compound-metal complexes?

Contradictions often arise from differences in solvent systems, ionic strengths, or counterions. To address this:

  • Standardize experimental conditions : Use IUPAC-recommended buffers and ionic strengths.
  • Cross-validate with multiple techniques : Combine potentiometry, spectrophotometry, and calorimetry.
  • Analyze medium effects : As shown in , systematic variation of solvent polarity (e.g., dioxane content) clarifies dielectric impacts on stability .

Q. What methodologies are employed to evaluate the pharmacokinetic properties of this compound derivatives in neuropharmacology?

Advanced protocols include:

  • Radiolabeling : Synthesize [¹¹C]- or [¹⁸F]-labeled derivatives for PET imaging to assess blood-brain barrier penetration ().
  • In vivo microdialysis : Quantify extracellular ligand concentrations in target brain regions.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products in plasma .

Q. How can metal complexes of this compound be optimized for catalytic applications?

Design strategies involve:

  • Ligand modification : Introduce electron-donating/withdrawing groups to modulate metal center reactivity (e.g., ’s pyridylmethylamine ligands).
  • Structural analysis : X-ray crystallography reveals steric/electronic effects on catalytic sites.
  • Kinetic studies : Compare turnover frequencies (TOF) in model reactions (e.g., oxidation of alkanes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.